molecular formula C19H18BrNO2S B2519699 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide CAS No. 2097916-68-0

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide

Cat. No. B2519699
M. Wt: 404.32
InChI Key: BLKPYMAWKZNZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide involves various chemical reactions to introduce specific functional groups and structural motifs. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase includes the formation of the thiazolyl benzenesulfonamide framework, which is a key structural component of these compounds . Similarly, the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a novel herbicide, involves the introduction of a bromophenyl group and a dimethoxypyrimidinyl group to the benzylamine core . These synthetic strategies are crucial for achieving the desired biological activity and physicochemical properties of the compounds.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using single crystal X-ray diffraction, which revealed its monoclinic system and space group . The absolute configuration of (+)-N-[(2-benzylmethylamino)propyl]propionanilide hydrobromide was also determined by X-ray crystallography, confirming the R configuration of the molecule . These structural analyses are essential for understanding the three-dimensional arrangement of atoms within the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of compounds like N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide are diverse. For instance, the synthesis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides involves the formation of amide bonds and the introduction of various substituents on the benzamide ring . These reactions are carefully designed to achieve specific molecular conformations and to enable different modes of supramolecular aggregation, which can significantly influence the compound's biological activity and solubility.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the crystal structure and hydrogen bonding patterns observed in the structure of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide contribute to its solubility and stability . The presence of specific functional groups, such as bromophenyl or dimethoxypyrimidinyl groups, can also affect the compound's reactivity, toxicity, and environmental behavior . Understanding these properties is crucial for the development of new pharmaceuticals or agrochemicals with favorable profiles for use in various applications.

Scientific Research Applications

Neuroprotective and Neuroenhancing Activities

Studies have highlighted the potential neuroprotective and neuroenhancing properties of compounds structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide. For example, compounds with similar structures have been reported to exhibit antiamnestic (AA) and antihypoxic (AH) activities, suggesting their potential in improving cognitive functions and protecting against hypoxia-induced damage. Such compounds have shown promise in reversing electroconvulsion-induced amnesia and protecting against CO2-induced memory impairment in mice, pointing to their potential therapeutic use in memory-related disorders (Ono et al., 1995).

Inhibitory Effects on Enzymatic Functions

Compounds similar to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide have been investigated for their inhibitory effects on specific enzymatic functions. For instance, derivatives have been reported as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors have demonstrated significant in vitro activity and the ability to block this enzyme's function in animal models, suggesting a potential role in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antidepressant and Immunomodulating Activities

The structural analogs of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide have been explored for their antidepressant and immunomodulating properties. Compounds with similar structures have been synthesized and evaluated, showing potential as antidepressants, based on behavioral studies and preclinical evaluations. They have also demonstrated the ability to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating their potential in immunomodulation (Mathew et al., 2014); (Doria et al., 1991).

Exploration of Pharmacokinetics and Metabolism

Research has also been conducted to understand the pharmacokinetics and metabolism of compounds structurally related to N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide. These studies have contributed to a better understanding of the molecular properties, metabolic profiles, and ideal pharmacokinetic characteristics of such compounds, providing insights that are crucial for their development and potential therapeutic applications (Wu et al., 2006).

Serotonergic Function Modulation

Compounds with a similar structure have been studied for their potential to modulate serotonergic function, indicating possible applications as antidepressants. These compounds have shown affinity for serotonin transporters and 5-HT1A receptors, suggesting their potential use in managing depressive disorders (Romero et al., 2003).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other safety-related properties. MSDS (Material Safety Data Sheet) would typically provide this information.


Future Directions

This would involve hypothesizing potential applications for the compound based on its properties and behavior. This could involve predicting its usefulness in fields like medicine, materials science, etc.


Please note that these are general steps and the specific details can vary based on the compound. For a comprehensive analysis of a specific compound, consulting scientific literature or conducting laboratory experiments might be necessary.


properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO2S/c20-16-7-3-1-5-13(16)9-10-19(23)21-11-17(22)15-12-24-18-8-4-2-6-14(15)18/h1-8,12,17,22H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKPYMAWKZNZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC3=CC=CC=C32)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.